molecular formula C26H20Cl2N4 B14966683 7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14966683
M. Wt: 459.4 g/mol
InChI Key: NICANBVNOZJUGA-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorophenyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl and phenyl groups. These reactions often require the use of reagents such as chlorinating agents and phenylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of phenolic and quinone derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cell proliferation and survival.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.

    Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-chloroacetophenone: A simpler compound with a chlorophenyl group, used in various chemical syntheses.

    1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide (DDT).

    ALPHA-(4-chlorophenyl)-2-pyridinemethanol: A compound with a similar chlorophenyl group, used in early-stage research.

Uniqueness

7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. Its ability to interact with various molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C26H20Cl2N4

Molecular Weight

459.4 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H20Cl2N4/c27-20-8-6-18(7-9-20)14-15-29-25-24-23(19-4-2-1-3-5-19)16-32(26(24)31-17-30-25)22-12-10-21(28)11-13-22/h1-13,16-17H,14-15H2,(H,29,30,31)

InChI Key

NICANBVNOZJUGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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